酮康唑油酸酯

描述

Ketoconazole is an antifungal medication used to treat certain infections caused by fungus . It works by killing the fungus or yeast or preventing its growth . Ketoconazole is used in the treatment of fungal infections of the skin and systemic fungal infections . These include blastomycosis, histoplasmosis, paracoccidioidomycosis, coccidioidomycosis, and chromomycosis .

Synthesis Analysis

The synthesis of Ketoconazole involves complex chemical reactions. The stressed degradation of Ketoconazole drug substance was performed under acid, base, thermal, photo, and oxidative stress conditions . A wide variety of columns, mobile phase combinations, degassers were used for the study .

Molecular Structure Analysis

The structure and dynamics of various molecular moieties of Ketoconazole are thoroughly studied by measuring chemical shift anisotropy tensor and site-specific spin-lattice relaxation time . The local correlation time at crystallographically different carbon nuclei sites is also calculated .

Chemical Reactions Analysis

Ketoconazole undergoes various chemical reactions under different conditions. The major degradation was observed under acid, base, and oxidative stress conditions . The degradation study was performed using a gradient method .

Physical And Chemical Properties Analysis

Ketoconazole is a white or almost white powder . It is practically insoluble in water; freely soluble in dichloromethane R; soluble in methanol R; sparingly soluble in ethanol (~750 g/l) TS .

科学研究应用

酮康唑是一种已知的类固醇生成抑制剂,包括性腺和肾上腺类固醇的合成,其作用在体外和体内均有观察到 (Sonino,1987)。

一项研究考察了酮康唑对犬油酸诱导的肺损伤的影响,发现它影响肺和全身血流动力学以及肺功能 (Tachmes 等人,1991)。

酮康唑已用于眼科药物递送系统。研究重点是将酮康唑加载到立方相(KZ-Cub)中以增强眼部滞留时间和渗透性,在体外和体内抗真菌活性中显示出有希望的结果 (Elfaky 等人,2021)。

酮康唑的抗真菌作用已与臭氧化葵花油 (OLEOZON®) 在治疗甲癣中的作用进行了比较,结果表明 OLEOZON® 优于酮康唑 (Menéndez 等人,2011)。

酮康唑已被研究其在阻断大鼠可卡因寻求行为的应激诱导复发中的潜力,表明其在解决皮质酮对应激源诱发行为的贡献中的作用 (Mantsch & Goeders,1999)。

在对人类和大鼠分离的肾上腺细胞的研究中观察到了该药物阻断肾上腺类固醇合成的能力,突出了其在与类固醇合成相关的疾病的临床试验中的潜在用途 (Pont 等人,1982)。

酮康唑与各种细胞色素 P450 酶的相互作用已得到研究,表明其在药物-药物相互作用中的作用,特别是涉及 CYP3A4/5 的相互作用 (Lu 等人,2007)。

对酮康唑衍生物(如油酰酮康唑)的研究显示出增强的抗利什曼原虫功效,表明修饰酮康唑结构以改善治疗效果的潜力 (Pirson 等人,1990)。

安全和危害

Ketoconazole can cause serious harm to your liver that may result in liver transplant or cause death . It should be used only when you cannot use other antifungal medications . Ketoconazole is not for use in treating fungal infections of the fingernails or toenails . This medicine is also not for use in treating prostate cancer or Cushing syndrome .

属性

IUPAC Name |

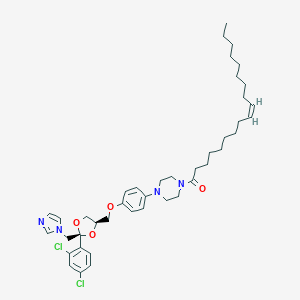

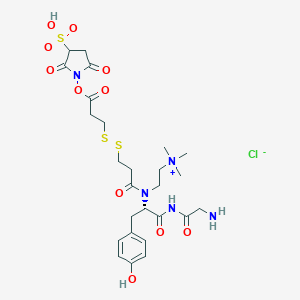

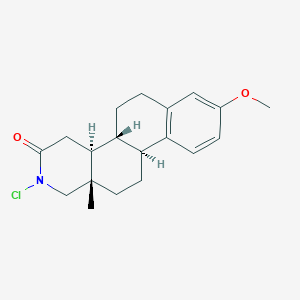

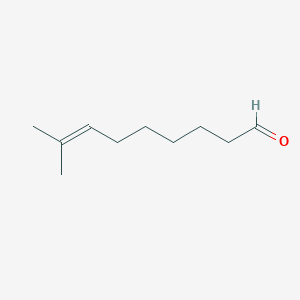

(Z)-1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]octadec-9-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H58Cl2N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-41(49)48-28-26-47(27-29-48)36-19-21-37(22-20-36)50-31-38-32-51-42(52-38,33-46-25-24-45-34-46)39-23-18-35(43)30-40(39)44/h9-10,18-25,30,34,38H,2-8,11-17,26-29,31-33H2,1H3/b10-9-/t38-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUMGZNRGXQGLP-ZGMAEZRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H58Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

753.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ketoconazole oleate | |

CAS RN |

121917-58-6 | |

| Record name | Ketoconazole oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121917586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)

![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)